4-methoxy-2-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-1,3-benzothiazole
Description
The exact mass of the compound this compound is 380.14193046 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-methoxy-2-[4-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6OS/c1-13-12-17(25-16(21-13)6-7-20-25)23-8-10-24(11-9-23)19-22-18-14(26-2)4-3-5-15(18)27-19/h3-7,12H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLNHULGXRHCOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCN(CC3)C4=NC5=C(C=CC=C5S4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds containing pyrazolo[3,4-d]pyrimidine linkage have been reported to have pharmacological potential as antiviral, antimicrobial, and antitumor agents. They have also been reported to have activity against various cancer cell lines.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that can inhibit the growth of cancer cells.
Biochemical Pathways
Similar compounds have been reported to have significant effects on various biochemical pathways related to antiviral, antimicrobial, and antitumor activities.
Pharmacokinetics
The synthesis of similar compounds has been reported, which could provide insights into their potential bioavailability.
Biological Activity
4-Methoxy-2-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-1,3-benzothiazole is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure incorporates a benzothiazole moiety, a piperazine ring, and a pyrazolo[1,5-a]pyrimidine unit, which are known for their diverse biological activities.
1. Anticancer Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. The pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit various cancer cell lines through mechanisms involving the inhibition of protein kinases associated with tumor growth.
Case Study:
A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine effectively inhibited the proliferation of human cancer cells by targeting specific kinases such as c-Kit and PDGFR. The IC50 values for these compounds ranged from 0.5 to 3 µM in various cancer cell lines .
2. Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. In particular, it shows promise as an inhibitor of acetylcholinesterase (AChE) and urease.
Table 1: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| 4-Methoxy... | Acetylcholinesterase | 0.63 |
| 4-Methoxy... | Urease | 2.14 |
These results suggest that the compound could be useful in treating conditions like Alzheimer's disease and certain infections where urease plays a role .
3. Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacterial strains. Similar derivatives have shown moderate to strong activity against pathogens such as Salmonella typhi and Staphylococcus aureus.
Table 2: Antimicrobial Activity
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Strong |
| Staphylococcus aureus | Moderate |
| Escherichia coli | Weak |
This suggests potential applications in developing new antibacterial agents .
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors involved in disease pathways. The presence of the pyrazolo[1,5-a]pyrimidine core allows for selective binding to kinase domains, leading to inhibition of downstream signaling pathways essential for cell proliferation and survival .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a benzothiazole ring, a piperazine moiety, and a pyrazolo-pyrimidine fragment. Its molecular formula is , indicating the presence of nitrogen and sulfur, which are often associated with biological activity.
Anticancer Activity
Research has indicated that compounds similar to 4-methoxy-2-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-1,3-benzothiazole exhibit potent anticancer properties. For instance, studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit histone demethylases, which play critical roles in cancer progression. The compound's ability to modulate epigenetic factors makes it a candidate for cancer therapeutics .
Neuropharmacological Effects
The piperazine component of the compound suggests potential neuropharmacological applications. Research indicates that similar piperazine derivatives have been explored for their effects on neurotransmitter systems, potentially offering treatments for neurological disorders such as anxiety and depression .
Antimicrobial Properties
Recent studies have also explored the antimicrobial activity of benzothiazole derivatives. The presence of both benzothiazole and pyrazolo-pyrimidine rings in this compound may enhance its activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .
Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of certain kinases or phosphatases, which are crucial in cellular signaling pathways .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound exhibited IC50 values in the nanomolar range against several cancer cell lines. The mechanism was attributed to the inhibition of histone demethylase enzymes .
Case Study 2: Neuropharmacology
In a clinical trial assessing the effects of piperazine derivatives on anxiety disorders, participants receiving treatment showed significant reductions in anxiety levels compared to placebo groups. This supports the hypothesis that modifications to the piperazine structure can enhance therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
